molecular formula C24H25N3O4S B14997783 3-(2-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14997783
M. Wt: 451.5 g/mol
InChI Key: INDVQINXTVBZRB-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazines, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its specific combination of functional groups and the pyridothiadiazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(2-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O4S/c1-15-7-5-6-8-19(15)26-13-27-23(28)10-16(18(12-25)24(27)32-14-26)17-9-21(30-3)22(31-4)11-20(17)29-2/h5-9,11,16H,10,13-14H2,1-4H3

InChI Key

INDVQINXTVBZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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